molecular formula C23H21N5O4S B2993901 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852436-92-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2993901
CAS No.: 852436-92-1
M. Wt: 463.51
InChI Key: NDPVKHSLDBSGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a benzodioxole moiety. Key structural attributes include:

  • Benzodioxole group: Attached via a methylene (-CH2-) linkage to the acetamide nitrogen, enhancing lipophilicity.
  • Triazolo-pyridazine core: A bicyclic system with a sulfur-linked thioacetamide group at position 6 and a 4-ethoxyphenyl substituent at position 3.
  • Functional groups: The 4-ethoxy group on the phenyl ring may influence electronic properties and binding interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-2-30-17-6-4-16(5-7-17)23-26-25-20-9-10-22(27-28(20)23)33-13-21(29)24-12-15-3-8-18-19(11-15)32-14-31-18/h3-11H,2,12-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPVKHSLDBSGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a thioacetamide and a triazolopyridazine structure. The presence of these functional groups suggests diverse mechanisms of action and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Compounds containing benzodioxole and thiazole moieties have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that the target compound may also possess similar activity due to its structural analogies .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Benzodioxole derivativeS. aureus25 μg/mL
Thiazole derivativeE. coli50 μg/mL

Anticancer Activity

The anticancer potential of related compounds has been documented extensively. For example:

  • Cell Line Studies : Triazole derivatives have demonstrated cytotoxic effects on various cancer cell lines including HeLa and A549 with IC50 values in the nanomolar range . The mechanism often involves apoptosis induction through caspase activation.
Cell LineIC50 (μM)Mechanism
HeLa0.045Caspase activation
A5490.038Apoptosis induction

Case Studies

Several case studies highlight the biological activities of compounds structurally related to this compound:

  • Antimicrobial Efficacy : A study evaluated a series of benzodioxole derivatives against pathogenic bacteria and fungi. The results showed that certain derivatives had comparable efficacy to standard antibiotics .
  • Cytotoxicity Assessment : Research on triazole derivatives revealed their ability to inhibit tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis . This suggests that the target compound may exhibit similar mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents on Triazolo Ring Benzodioxole Group Key Differences
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide C23H21N5O5S 479.5 4-ethoxyphenyl -CH2- linkage Higher lipophilicity due to -CH2- group
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide C22H19N5O5S 465.5 3,4-dimethoxyphenyl Direct attachment Increased steric bulk at phenyl substituent
3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine C14H11N5S2 313.4 Thiophen-2-yl None Simpler core; lacks benzodioxole moiety
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide C25H18N6O3S2 514.6 4-nitrophenyl Benzothiazole Pyrimidoindole core; nitro group enhances polarity

Key Observations

Substituent Effects :

  • The 4-ethoxy group in the target compound offers moderate electron-donating effects compared to the 3,4-dimethoxy substituent in , which may enhance steric hindrance and reduce membrane permeability.
  • The thiophen-2-yl group in introduces aromatic heterocyclic diversity but lacks the benzodioxole’s oxygen-rich pharmacophore.

Benzodioxole Modifications: The -CH2- linkage in the target compound increases molecular weight (479.5 vs.

Core Heterocycle Variations :

  • Compounds like replace the triazolo-pyridazine core with a pyrimidoindole system, altering electronic distribution and binding pocket compatibility.

Q & A

Basic Research Question

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the benzodioxole methyl group (δ ~4.5 ppm for -OCH2_2O-) and the ethoxyphenyl moiety (δ ~1.3 ppm for -OCH2_2CH3_3) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z calculated for C24_{24}H21_{21}N5_5O4_4S2_2: 539.09) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry of the triazolopyridazine ring, as shown in structurally related pyrazolo[4,3-c]benzothiazin-2-yl acetamides .

How can contradictory bioactivity data from different assays be resolved?

Advanced Research Question
Contradictions often arise from assay-specific interference or impurities. Mitigation strategies include:

  • Purity validation : Ensure ≥95% purity via HPLC with UV detection at λ = 254 nm, referencing standards from PubChem .
  • Control experiments : Test the benzodioxole and ethoxyphenyl fragments independently to rule off-target effects .
  • Dose-response curves : Establish EC50_{50}/IC50_{50} values across multiple replicates to distinguish true activity from noise .

What computational approaches are suitable for studying this compound’s molecular interactions?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase (COX) or kinases, leveraging the triazolopyridazine core’s π-π stacking potential .
  • MD simulations : Assess stability of the thioacetamide linkage in aqueous environments (e.g., GROMACS with TIP3P water model) .
  • QSAR modeling : Correlate substituent effects (e.g., 4-ethoxyphenyl vs. 4-fluorophenyl) with activity using Hammett σ constants .

What structural modifications could enhance metabolic stability while retaining activity?

Advanced Research Question

  • Bioisosteric replacement : Substitute the benzodioxole methyl group with a trifluoromethyl (-CF3_3) group to improve lipophilicity and oxidative stability, as seen in pharmacokinetic studies of similar acetamides .
  • Prodrug strategies : Introduce esterase-labile groups (e.g., ethyl acetate) at the acetamide nitrogen to delay hepatic clearance .
  • Heterocycle variation : Replace triazolo[4,3-b]pyridazine with triazolo[3,4-b]thiadiazole to modulate electron-withdrawing properties .

How can batch-to-batch variability in synthesis be minimized?

Basic Research Question

  • Standardized protocols : Adopt continuous-flow synthesis to reduce human error, as demonstrated for diphenyldiazomethane derivatives .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
  • Quality control : Implement LC-MS for every batch to verify molecular weight and impurity profiles .

What are the challenges in scaling up the synthesis for preclinical studies?

Advanced Research Question

  • Solvent scalability : Replace dioxane (toxic) with cyclopentyl methyl ether (CPME), a greener alternative with similar polarity .
  • Catalyst recovery : Use immobilized TEA on silica gel to facilitate recycling and reduce waste .
  • Process safety : Conduct DSC (Differential Scanning Calorimetry) to assess exothermic risks during large-scale thioacetamide reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.